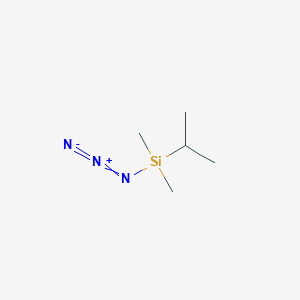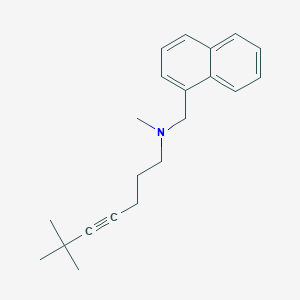
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- is an organic compound that belongs to the class of amines This compound features a naphthalene ring attached to a methanamine group, which is further substituted with a 6,6-dimethyl-4-heptynyl and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalenemethanamine Core: This can be achieved through the reaction of naphthalene with formaldehyde and ammonia, followed by reduction.
Substitution with 6,6-Dimethyl-4-heptynyl Group: This step may involve the use of a Grignard reagent or an organolithium compound to introduce the heptynyl group.
Methylation: The final step could involve methylation of the amine group using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalenemethanone derivatives, while reduction could produce simpler amines or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenemethanamine: A simpler analog without the heptynyl and methyl substitutions.
N-(6,6-Dimethyl-4-heptynyl)-N-methylamine: Lacks the naphthalene ring.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
1-Naphthalenemethanamine, N-(6,6-dimethyl-4-heptynyl)-N-methyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
105418-62-0 |
|---|---|
Fórmula molecular |
C21H27N |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-4-yn-1-amine |
InChI |
InChI=1S/C21H27N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h6-7,10-14H,5,9,16-17H2,1-4H3 |
Clave InChI |
LIFRKDVYTLDMGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CCCCN(C)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


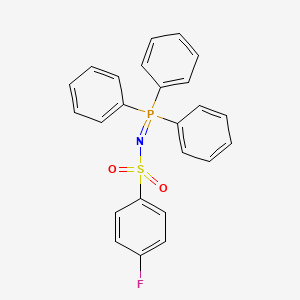
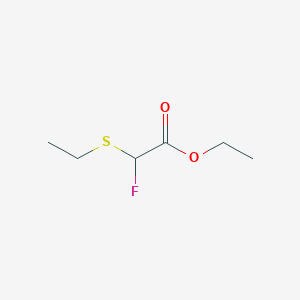
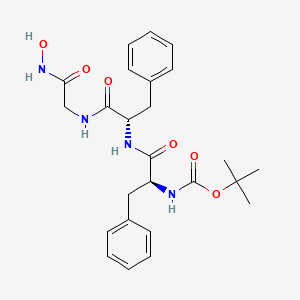
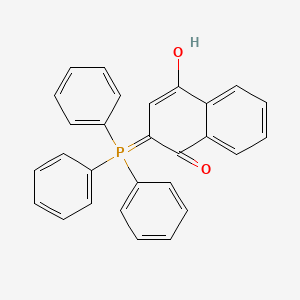
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
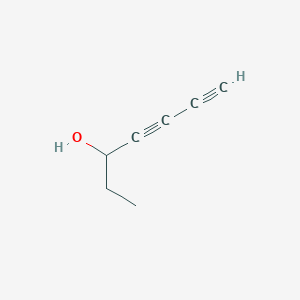
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
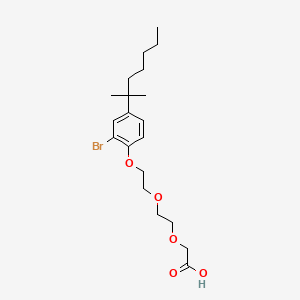
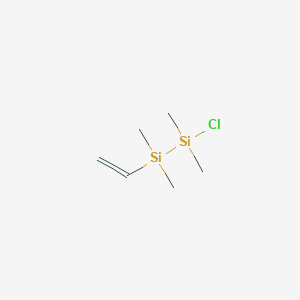
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
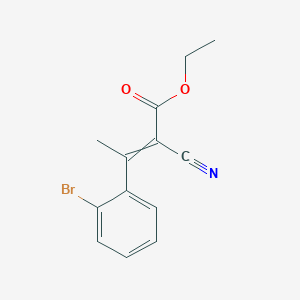
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
